Ketoprofen-13CD3 Methyl Ester

Bioanalysis LC-MS/MS Matrix Effects

Ketoprofen-13CD3 Methyl Ester (CAS 1190007-27-2) is a stable isotope-labeled analog of ketoprofen methyl ester. Its molecular formula is C16(13C)H13D3O3, with a molecular weight of 272.32 g/mol.

Molecular Formula C17H16O3
Molecular Weight 272.323
CAS No. 1190007-27-2
Cat. No. B563724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoprofen-13CD3 Methyl Ester
CAS1190007-27-2
Synonyms3-Benzoyl-α-methyl-13CD3-benzeneacetic Acid Methyl Ester_x000B_
Molecular FormulaC17H16O3
Molecular Weight272.323
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1+1D3
InChIKeyBIOCOYIPJQMGTN-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketoprofen-13CD3 Methyl Ester (CAS 1190007-27-2): Stable Isotope-Labeled Derivative for Bioanalysis


Ketoprofen-13CD3 Methyl Ester (CAS 1190007-27-2) is a stable isotope-labeled analog of ketoprofen methyl ester. Its molecular formula is C16(13C)H13D3O3, with a molecular weight of 272.32 g/mol . The compound incorporates one carbon-13 atom and three deuterium atoms at the methyl ester moiety, creating a net mass shift of +4 Da relative to the unlabeled ketoprofen methyl ester (C17H16O3, MW: 268.31 g/mol) . This isotopic labeling strategy is primarily employed to create an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .

Why Unlabeled Ketoprofen Methyl Ester or Other Analogs Cannot Substitute for Ketoprofen-13CD3 Methyl Ester in Quantitative LC-MS


In LC-MS/MS-based quantification, co-eluting matrix components can cause ion suppression or enhancement, leading to significant inaccuracies [1]. Unlabeled ketoprofen methyl ester cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte. Even alternative internal standards like fenoprofen, while structurally similar, do not perfectly mimic the extraction recovery and ionization behavior of ketoprofen in complex biological matrices [2]. Deuterium-only labeled analogs (e.g., Ketoprofen-d3 Methyl Ester) are prone to a well-documented chromatographic isotope effect, causing a retention time shift that prevents them from fully compensating for matrix effects [3].

Quantitative Differentiation of Ketoprofen-13CD3 Methyl Ester (CAS 1190007-27-2) Against Alternative Internal Standards


Superior Co-Elution and Matrix Effect Compensation vs. Deuterium-Only Internal Standards

Ketoprofen-13CD3 Methyl Ester contains both 13C and deuterium (D) labels. This dual-labeling strategy mitigates a known limitation of deuterium-only internal standards (e.g., Ketoprofen-d3 Methyl Ester), which exhibit a retention time shift in reversed-phase LC due to the isotope effect [1]. The 13C atom in Ketoprofen-13CD3 Methyl Ester ensures nearly identical chromatographic retention to the unlabeled analyte, enabling superior compensation for matrix-induced ion suppression [1]. A comparative study on a similar analyte (2MHA) demonstrated that a deuterium-only internal standard (2MHA-[2H7]) generated negatively biased urinary results of -38.4%, while a 13C-labeled internal standard (2MHA-[13C6]) showed no significant bias [1].

Bioanalysis LC-MS/MS Matrix Effects Stable Isotope Dilution

Prevention of Metabolite Interference Observed with Ketoprofen-d3 Internal Standards

A documented limitation of Ketoprofen-d3 as an internal standard is its susceptibility to interference from a ketoprofen metabolite (2-[3-(hydroxy(phenyl)methyl)phenyl]-propanoic acid) under certain collision energy conditions in LC-MS/MS [1]. To resolve this, researchers explicitly switched to using ketoprofen-13CD3 as the internal standard in subsequent experiments to ensure method selectivity for the internal standard MRM transition [1].

Method Selectivity LC-MS/MS Metabolite Interference Internal Standard

Enhanced Accuracy and Precision in Rat Dermal Fluid Analysis vs. Fenoprofen

In a validated online-SPE-MS/MS method for ketoprofen in rat dermal interstitial fluid, the performance of an isotopically labeled internal standard (deuterated ketoprofen) was directly compared to a structural analog (fenoprofen) [1]. The method was validated according to FDA guidelines, assessing accuracy, precision, and matrix effects [1]. The use of the isotopically labeled standard resulted in narrower accuracy ranges and better intra-batch precision compared to the analog IS [1].

Pharmacokinetics Method Validation Microdialysis Internal Standard Comparison

Enabling Precise Quantification of Ketoprofen Prodrug Hydrolysis Kinetics

Ketoprofen methyl ester is a prodrug designed to improve the bioavailability of ketoprofen [1]. In a human PET study with 11C-ketoprofen methyl ester, the prodrug was rapidly metabolized into 11C-ketoprofen in human plasma within 2-3 minutes [1]. To accurately measure the conversion rate of the unlabeled prodrug to its active metabolite in vitro or in vivo, a stable isotope-labeled internal standard like Ketoprofen-13CD3 Methyl Ester is required to differentiate the prodrug from its hydrolysis product (ketoprofen) and control for sample preparation variability .

Prodrug Metabolism Hydrolysis Pharmacokinetics

Supporting Species-Specific Enantioselective Pharmacokinetic Studies of Ketoprofen

Ketoprofen undergoes species-specific, unidirectional chiral inversion from the R(-) to the S(+) enantiomer [1]. For instance, the absolute oral bioavailability of S(+) ketoprofen in dogs is 89.1%, compared to only 33.6% for the R(-) enantiomer [1]. In pigs, the bioavailability is high for both enantiomers (85.9% for R(-) and 83.5% for S(+)) [1]. Accurate measurement of these stereoselective pharmacokinetics requires a robust, matrix-independent internal standard like Ketoprofen-13CD3 Methyl Ester to ensure that observed enantiomer concentration differences are due to biology and not analytical variability .

Chiral Inversion Enantiomers Species Differences Veterinary Pharmacology

Key Application Scenarios for Ketoprofen-13CD3 Methyl Ester (CAS 1190007-27-2) in Bioanalytical Workflows


LC-MS/MS Method Development and Validation for Ketoprofen in Complex Biological Matrices

This compound is the optimal internal standard for developing and validating LC-MS/MS methods for ketoprofen quantification in plasma, urine, or tissue homogenates [1]. It corrects for variability in sample preparation, extraction efficiency, and matrix-induced ion suppression, ensuring the method meets regulatory guidelines (e.g., FDA, EMA) for accuracy and precision [1].

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of Ketoprofen Prodrugs

Ketoprofen methyl ester is a prodrug that rapidly converts to active ketoprofen in vivo (t1/2 < 3 minutes in human plasma) [2]. Ketoprofen-13CD3 Methyl Ester is essential as an internal standard to accurately track both the prodrug and the formed metabolite (ketoprofen) in the same analytical run, enabling precise determination of conversion kinetics and absolute bioavailability.

Investigating Enantioselective Metabolism and Chiral Inversion

Ketoprofen exhibits significant species-dependent chiral inversion [3]. In studies tracking the fate of individual R(-) and S(+) enantiomers in animal models or in vitro systems, a highly reliable internal standard like Ketoprofen-13CD3 Methyl Ester is required to eliminate analytical bias, ensuring that measured differences in enantiomer concentrations are a true reflection of biological processes [1].

Analysis of Ketoprofen Esters in Quality Control (QC) and Stability Studies

Ketoprofen methyl ester is a known impurity or degradation product in some ketoprofen formulations . Ketoprofen-13CD3 Methyl Ester serves as a highly specific internal standard for quantitative NMR or LC-MS methods designed to monitor the levels of this ester impurity, ensuring pharmaceutical product quality and stability.

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